

Application Notes: Synthesis of Viloxazine Hydrochloride for Laboratory Use

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Compound of Interest

Compound Name: *Viloxazine Hydrochloride*

Cat. No.: *B134214*

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Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).^[1] Originally marketed as an antidepressant in Europe, it has been repurposed and approved by the USFDA in an extended-release formulation for ADHD.^[2] The synthesis of its hydrochloride salt is a common multi-step process in medicinal chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of **Viloxazine hydrochloride**, intended for researchers, scientists, and drug development professionals. The most common pathway involves a three-step process starting from 2-ethoxyphenol.^{[3][4]}

Chemical Properties

- Compound: **Viloxazine Hydrochloride**
- CAS Number: 35604-67-2^[5]
- Molecular Formula: C₁₃H₂₀ClNO₃^{[5][6]}
- Molecular Weight: 273.75 g/mol ^{[5][6]}
- IUPAC Name: (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride^[1]

Overall Synthesis Pathway

The synthesis of **Viloxazine hydrochloride** is typically achieved in three main steps:

- Step 1: Epoxide Formation. Reaction of 2-ethoxyphenol with epichlorohydrin to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[2][4][7]
- Step 2: Morpholine Ring Formation. Ring-opening of the epoxide followed by cyclization with 2-aminoethyl hydrogen sulfate to yield the Viloxazine free base.[2][3]
- Step 3: Hydrochloride Salt Formation. Conversion of the Viloxazine free base to its hydrochloride salt and subsequent purification.[2][3]

Data Presentation

Table 1: Reagents and Products

Step	Starting Materials	Reagents	Intermediate/Product
1	2-Ethoxyphenol, Epichlorohydrin	Potassium carbonate (K ₂ CO ₃), Tetrabutylammonium hydrogen sulfate (n- Bu ₄ NHSO ₄)	1-(2- Ethoxyphenoxy)-2,3- epoxypropane
2	1-(2- Ethoxyphenoxy)-2,3- epoxypropane	2-Aminoethyl hydrogen sulfate, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol/Water	2-[(2- Ethoxyphenoxy)methyl] morpholine (Viloxazine base)
3	2-[(2- Ethoxyphenoxy)methyl] morpholine	Concentrated Hydrochloric Acid (HCl), Isopropanol, Ethyl Acetate	2-[(2- Ethoxyphenoxy)methyl] morpholine hydrochloride

Table 2: Reaction Conditions and Yields

Step	Reaction	Key Conditions	Yield	Purity	Reference
1	Epoxide Formation	Phase-transfer catalysis	~100%	-	
2	Morpholine Ring Formation	Stirring at 60°C for 18 hours	~40%	-	[8]
3	Hydrochloride Salt Formation & Recrystallization	Cooling and filtration	-	>99%	

Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane

- To a solution of 2-ethoxyphenol, add epichlorohydrin.
- Introduce potassium carbonate as the base.
- Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄). [\[2\]](#)
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with water to remove inorganic salts.
- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification due to its high yield.[\[2\]](#)

Step 2: Synthesis of 2-[(2-Ethoxyphenoxy)methyl]morpholine (Viloxazine Base)

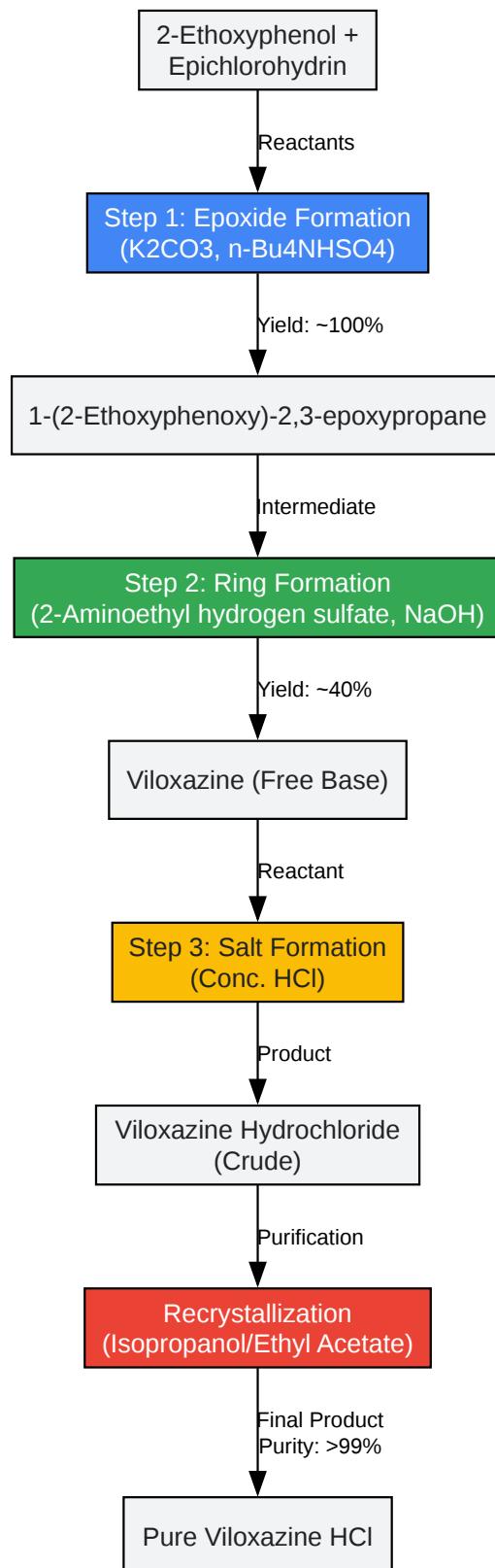
- Prepare a reaction vessel with a mixture of ethanol and water (e.g., 400 ml ethanol and 200 ml water).[8]
- Add 2-aminoethyl hydrogen sulfate (approx. 70.5 g) and sodium hydroxide (approx. 40.0 g). [8]
- To this mixture, add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane (approx. 19.4 g) from Step 1.[8]
- Heat the mixture and stir at 60°C for approximately 18 hours.[7][8]
- After the reaction is complete, evaporate the solvent to dryness under reduced pressure.[7] [8]
- Dissolve the resulting residue in water (approx. 200 ml).[7][8]
- Extract the aqueous solution three times with diethyl ether (150 ml each time).[7][8]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude Viloxazine free base as an oil.[3][7]

Step 3: Synthesis of Viloxazine Hydrochloride

- Dissolve the crude Viloxazine base (e.g., 21.5 g) in isopropanol (approx. 20 ml).[3][7]
- Add concentrated aqueous hydrochloric acid (approx. 10.5 ml), followed by the addition of ethyl acetate (approx. 75 ml).[3][7]
- Cool the mixture in an ice bath to facilitate precipitation of the hydrochloride salt.[7]
- Filter the resulting solid product.
- The solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and water, followed by the addition of ethyl acetate, to obtain pure **Viloxazine hydrochloride**.[2][9]

- Dry the final product under vacuum. The expected melting point is in the range of 179-182°C.[7][8]

Visualizations

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